7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride
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Description
7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride is a chemical compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, one study reported the synthesis, characterisation, and application of a library of 26 donor-acceptor (D-A) compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) group . Another study mentioned the precipitation of a large number of white solids, which were filtered to give sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H2Cl2N2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the synthesis of a library of 26 D-A compounds based on the BTZ group . These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.13 and a melting point of 116-118 degrees Celsius .Scientific Research Applications
Synthesis and Antiviral Activity : A derivative of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized and demonstrated anti-tobacco mosaic virus activity, suggesting potential in antiviral applications (Chen et al., 2010).
Thiadiazole Derivatives in Medicinal Chemistry : This compound is used in the creation of various thiadiazole derivatives. For instance, chiral 1,3,4-thiadiazole-based bis-sulfonamides and tri-sulfonamide analogues were synthesized and evaluated for anti-HIV activity, with certain compounds showing promise as antiviral agents (Shafique et al., 2018).
Anticonvulsant Activity : Indazole substituted-1,3,4-thiadiazole derivatives, synthesized using this compound, have shown significant anticonvulsant activity. This suggests its use in developing new treatments for seizure disorders (Harish et al., 2013).
Cancer Research : Certain derivatives, like sulfonamide based 2,5-disubstituted-1,3,4-thiadiazole, have been explored for their potential as carbonic anhydrase inhibitors and show anticancer activity. These compounds inhibit the growth of human colon, lung, and breast cancer cell lines, indicating their potential in cancer therapy (Abas et al., 2021).
Antifungal Properties : Sulfone derivatives containing 2,4-dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety have been synthesized using this compound. These derivatives have been studied for their antifungal properties, indicating potential applications in agriculture or medicine (Xu et al., 2011).
Properties
IUPAC Name |
4-chloro-2,1,3-benzothiadiazole-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBXZVNDTFXOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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